molecular formula C21H16N2O3S2 B2580911 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide CAS No. 896343-50-3

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide

Cat. No.: B2580911
CAS No.: 896343-50-3
M. Wt: 408.49
InChI Key: KSHMFCIXFOFQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a phenyl group and a 4-(methylsulfonyl) substituent. This compound’s structure combines electron-withdrawing (methylsulfonyl) and aromatic heterocyclic (benzo[d]thiazole) groups, making it a candidate for diverse biological applications. Its synthesis typically involves coupling 4-(methylsulfonyl)benzoic acid with a benzo[d]thiazol-2-yl-aniline derivative using carbodiimide-based coupling agents like EDCI/HOBt .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHMFCIXFOFQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions One common route starts with the preparation of the benzothiazole intermediate, which is then coupled with a phenyl ring through a Suzuki coupling reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure, characterized by the benzo[d]thiazole moiety and a methylsulfonyl group, suggests potential for various therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing thiazole rings have shown selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and U251 (human glioblastoma) with IC50 values indicating effective inhibition of cell proliferation . The structure-activity relationship (SAR) studies reveal that specific substitutions on the thiazole ring can enhance activity against particular cancer types.
  • Neurological Disorders : The compound's ability to interact with specific biological targets makes it a candidate for developing treatments for neurodegenerative diseases. Thiazole derivatives have been investigated for their potential to inhibit acetylcholinesterase and amyloid-beta aggregation, which are crucial in Alzheimer’s disease pathology .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide and its derivatives:

  • Broad-spectrum Activity : Compounds incorporating thiazole and sulfonamide groups have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives synthesized from this compound showed effective inhibition of bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Hybrid Antimicrobials : The combination of this compound with cell-penetrating peptides has been explored to enhance its antibacterial efficacy. Such hybrids exhibited synergistic effects, leading to improved antimicrobial activity compared to individual components .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the therapeutic potential of this compound:

Compound Structural Features Biological Activity
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesThiazole ringStrong anticancer activity against NIH/3T3 and A549 cells
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideThiazole and sulfonamide groupsPotent antibacterial activity against multiple strains
Benzothiazole derivativesVarying substitutionsPotential dual inhibitors of soluble epoxide hydrolase and fatty acid amide hydrolase

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Research : A study focused on synthesizing thiazole derivatives revealed that certain modifications significantly enhanced their anticancer properties, demonstrating selectivity towards specific cancer cell lines . This highlights the importance of structural optimization in drug development.
  • Antibacterial Efficacy : In an investigation into hybrid antimicrobial agents, researchers found that combining this compound with a cell-penetrating peptide resulted in compounds that outperformed traditional antibiotics against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in substituent type, position, and electronic properties. Key comparisons include:

Compound Name / ID (Source) Substituent(s) on Benzamide Key Structural Features Electronic Effects
Target Compound 4-(Methylsulfonyl) Strong electron-withdrawing group (SO₂CH₃) Enhances polarity and binding affinity
3s () 4-(Trifluoromethyl) Electron-withdrawing CF₃ group Increased lipophilicity vs. SO₂CH₃
3q () 4-Methoxy Electron-donating OCH₃ group Reduces electrophilicity
7a () 3-(Methylsulfonyl) Meta-substituted SO₂CH₃ Altered steric and electronic effects
3r () 4-Chloro Electron-withdrawing Cl Moderate polarity increase
76–84 () Sulfonamide derivatives Sulfonamide linkage instead of benzamide Altered hydrogen-bonding potential

Key Observations :

  • The para-substituted methylsulfonyl group in the target compound provides stronger electron-withdrawing effects than chloro (3r) or methoxy (3q) groups .
  • Meta-substituted sulfonyl groups (7a) may reduce synthetic yields compared to para-substituted analogs due to steric hindrance .

Spectroscopic and Thermal Properties

NMR and IR Data :

  • The target compound’s methylsulfonyl group would show characteristic ¹H NMR signals at δ ~3.0 ppm (CH₃) and ¹³C NMR signals at ~44 ppm (CH₃) and ~125 ppm (SO₂) .
  • IR stretching bands for C=O (amide I) appear at ~1660–1680 cm⁻¹, similar to analogs like 3q–3v .

Melting Points :

Compound (Source) Melting Point (°C) Notes
Target Compound Not reported Expected range: 150–200°C (analogous)
3q () 159–162 Higher due to crystalline 4-methoxy
3v () 54–56 Low MP from aliphatic octanamide chain
7a () Not reported Likely lower than para-substituted

Thermal Stability : The methylsulfonyl group likely increases melting points compared to alkyl chains (3v) but reduces them relative to rigid substituents like naphthamide (3t, MP 195–197°C) .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide, a compound with diverse biological activities, has garnered attention in recent years due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O2SC_{18}H_{16}N_{2}O_{2}S, with a molecular weight of 344.39 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological properties, linked to a sulfonamide group that enhances its biological activity.

  • Acetylcholinesterase Inhibition : Similar compounds with benzothiazole structures have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. For instance, derivatives containing thiazole exhibited IC50 values as low as 2.7 µM against AChE, indicating strong potential for cognitive enhancement therapies .
  • Antibacterial Activity : The compound's structure suggests it may possess antibacterial properties. Research indicates that thiazole and sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria. This mechanism results in a bacteriostatic effect, preventing cell division .
  • Anticancer Potential : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Studies have reported that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving interaction with Bcl-2 proteins and other apoptotic pathways .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of the compound:

  • AChE Inhibition Assays : Several studies have demonstrated that benzothiazole derivatives significantly inhibit AChE activity, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's.
  • Antibacterial Assays : The compound has been tested against various Gram-positive and Gram-negative bacteria. Results indicate that it exhibits substantial antibacterial activity, particularly when used in combination with cell-penetrating peptides, enhancing its efficacy .

Case Studies

  • Alzheimer's Disease Models : In experimental models mimicking Alzheimer's disease, compounds similar to this compound showed improved cognitive function and reduced AChE levels, supporting their therapeutic potential .
  • Cancer Cell Lines : Research involving Jurkat and HT-29 cell lines revealed that thiazole-containing compounds induced significant apoptosis compared to standard treatments like doxorubicin, highlighting their potential as anticancer agents .

Data Summary

Activity Type IC50/Zone of Inhibition Reference
AChE Inhibition2.7 µM
Antibacterial (E. coli)8 mm
Cytotoxicity (Jurkat)Comparable to doxorubicin

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving Suzuki-Miyaura coupling to attach the benzothiazole moiety, followed by sulfonylation. For example, a thiazole intermediate (e.g., ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate) can be functionalized with a methylsulfonyl group under refluxing methanol with NaH as a base (yields ~87–98%) . Optimization of solvent (DMF or THF), temperature (60–100°C), and catalyst (LiH or Pd(PPh₃)₄) is critical for minimizing side products. Statistical design of experiments (DoE) is recommended to evaluate parameter interactions .
Synthesis Step Reagents/Conditions Yield
Thiazole ring formationMeOH/N₂H₄/H₂O, reflux, 2 h91%
SulfonylationDMF/LiH, 12–24 h stirring92–98%
PurificationNaOH acidification, cold ppt.87%

Q. Which spectroscopic techniques are most effective for structural characterization of this benzamide derivative?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.1–8.3 ppm) and methylsulfonyl group (δ 3.1 ppm for CH₃) .
  • HRMS : Confirm molecular ion [M+H]+ (exact mass ~395.08 g/mol).
  • FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • XRD : Resolve crystal packing and hydrogen-bonding networks in solid state.

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to tyrosine kinase or bacterial PPTase enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3PP0 for tyrosine kinase) to assess interactions with the methylsulfonyl group and benzothiazole π-stacking .

  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of enzyme-ligand complexes.

  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with IC₅₀ values .

    Target Enzyme Docking Score (kcal/mol) Hypothesized Mechanism
    Tyrosinase-9.2Competitive inhibition via sulfonyl group
    Bacterial PPTase-8.7Disruption of acyl carrier protein binding

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer :

  • Solvent Screening : Use HPLC to measure solubility in DMSO, ethanol, and aqueous buffers (pH 1–13).
  • Thermodynamic Analysis : Apply van’t Hoff plots to calculate ΔHsol and ΔSsol.
  • Co-solvency Approach : Blend PEG-400 with water to enhance solubility (>5 mg/mL) .

Q. What strategies validate the compound’s selectivity in inhibiting cancer cell lines versus normal cells?

  • Methodological Answer :

  • In Vitro Assays : Perform MTT assays on A549 (lung cancer) and HEK293 (normal) cells. Use LC-MS to quantify intracellular uptake.
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like Bax/Bcl-2 ratio) .
  • SAR Studies : Modify the benzothiazole substituents (e.g., Cl or OCH₃) to assess cytotoxicity trends .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

  • Methodological Answer :

  • Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) strains with efflux pump inhibitors (e.g., PAβN) .
  • Biofilm Assays : Use crystal violet staining to evaluate biofilm disruption at sub-MIC concentrations.
  • Resistance Screening : Serial passage assays to detect mutation rates in target enzymes (e.g., PPTase) .

Experimental Design Recommendations

Q. How to design a robust SAR study for optimizing this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Library Synthesis : Prepare analogs with varied substituents on the benzamide (e.g., -CF₃, -NO₂) and benzothiazole rings.
  • ADME Screening :
  • Microsomal Stability : Human liver microsomes + NADPH (t₁/₂ > 30 min preferred).
  • Caco-2 Permeability : Papp > 1 × 10⁻⁶ cm/s for oral bioavailability.
  • In Vivo PK : Administer 10 mg/kg IV/orally in rodents; measure AUC and clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.